Diethyl [(5-methylfuran-2-yl)methyl]propanedioate
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Overview
Description
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate is a chemical compound with a complex structure that includes a furan ring substituted with a methyl group and a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methylfuran-2-yl)methyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 5-methylfurfuryl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the enolate ion, followed by its reaction with the appropriate alkyl halide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols derived from the ester groups.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of diethyl [(5-methylfuran-2-yl)methyl]propanedioate involves its interaction with various molecular targets. The furan ring and ester groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in enolate formation.
Methylfuran derivatives: Compounds with a furan ring substituted with a methyl group, but different functional groups attached.
Uniqueness
Diethyl [(5-methylfuran-2-yl)methyl]propanedioate is unique due to the combination of a furan ring with a propanedioate ester, providing a versatile structure for various chemical reactions and applications. Its specific reactivity and potential for modification make it a valuable compound in research and industry.
Properties
CAS No. |
25379-01-5 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
diethyl 2-[(5-methylfuran-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C13H18O5/c1-4-16-12(14)11(13(15)17-5-2)8-10-7-6-9(3)18-10/h6-7,11H,4-5,8H2,1-3H3 |
InChI Key |
AVMJLWZHVKOQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(O1)C)C(=O)OCC |
Origin of Product |
United States |
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